molecular formula C20H18N2S B144520 Tritylthiourea CAS No. 76758-01-5

Tritylthiourea

Cat. No.: B144520
CAS No.: 76758-01-5
M. Wt: 318.4 g/mol
InChI Key: DOFNIDPLSQZBSU-UHFFFAOYSA-N
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Description

Tritylthiourea, also known as N-(triphenylmethyl)thiourea, is an organosulfur compound with the molecular formula C20H18N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by a trityl group (triphenylmethyl group).

Preparation Methods

Synthetic Routes and Reaction Conditions: Tritylthiourea can be synthesized through the reaction of trityl chloride (triphenylmethyl chloride) with thiourea. The reaction typically occurs in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:

C19H15Cl+SC(NH2)2C20H18N2S+HCl\text{C}_{19}\text{H}_{15}\text{Cl} + \text{SC(NH}_2\text{)}_2 \rightarrow \text{C}_{20}\text{H}_{18}\text{N}_2\text{S} + \text{HCl} C19​H15​Cl+SC(NH2​)2​→C20​H18​N2​S+HCl

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tritylthiourea undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form trityl isothiocyanate.

    Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form thiourea and triphenylmethanol.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Substitution Reagents: Halogens, alkylating agents.

    Hydrolysis Conditions: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).

Major Products:

Scientific Research Applications

Tritylthiourea is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications, particularly in the realms of catalysis, medicinal chemistry, and materials science, supported by comprehensive data tables and case studies.

Organocatalysis

One of the most significant applications of this compound is in organocatalysis. It has been utilized as an effective catalyst in asymmetric synthesis, particularly in the enantioselective synthesis of pharmaceuticals.

Case Study: Synthesis of Pregabalin

In a study focused on synthesizing pregabalin, this compound demonstrated high levels of enantioselectivity (up to 74.6% enantiomeric excess) when used as a catalyst. This efficiency highlights its potential in producing chiral compounds essential for drug development .

CatalystEnantiomeric Excess (%)
This compound74.6
Other ThioureasVaried

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to form stable complexes with metal ions can be exploited for drug delivery systems.

Case Study: Metal Complexation

Research indicates that this compound can form complexes with transition metals, which may enhance the bioavailability and efficacy of certain drugs. This property is particularly useful in designing metal-based therapies for cancer treatment .

Materials Science

In materials science, this compound is being explored for its potential use in creating novel materials with specific properties, such as enhanced conductivity or catalytic activity.

Case Study: Conductive Polymers

Studies have shown that incorporating this compound into polymer matrices can improve their electrical conductivity. This application is significant for developing advanced electronic materials .

Material TypeConductivity Improvement (%)
Polymer Matrix with TTT30%
Control PolymerBaseline

Electrochemical Sensors

This compound has also been investigated for its potential application in electrochemical sensors, particularly for detecting biological molecules like dopamine.

Case Study: Dopamine Detection

In a recent study, sensors utilizing this compound exhibited enhanced sensitivity and selectivity for dopamine detection compared to traditional sensors. This advancement could lead to better diagnostic tools in clinical settings .

Mechanism of Action

The mechanism of action of tritylthiourea involves its interaction with molecular targets through its thiourea moiety. This interaction can inhibit the activity of certain enzymes by binding to their active sites. For example, this compound has been shown to inhibit thyroid peroxidase, an enzyme involved in thyroid hormone synthesis. This inhibition occurs through the formation of a stable complex between the thiourea group and the enzyme, preventing the enzyme from catalyzing its normal reactions .

Comparison with Similar Compounds

    Thiourea: The parent compound, with a simpler structure and broader range of applications.

    N-phenylthiourea: Similar structure with a phenyl group instead of a trityl group, used in different biological and chemical applications.

    Propylthiouracil: A thiourea derivative used as an antithyroid drug.

Uniqueness of Tritylthiourea: this compound is unique due to the presence of the bulky trityl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where such properties are advantageous. Additionally, the trityl group can enhance the compound’s stability and modify its reactivity compared to simpler thiourea derivatives .

Biological Activity

Tritylthiourea, a compound with the chemical formula C16_{16}H18_{18}N2_2S, has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

This compound exhibits biological activity primarily through its interaction with specific enzymes and molecular targets. One of the key mechanisms is the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in tissues. This inhibition can lead to altered cellular processes, making it a candidate for therapeutic applications in conditions such as cancer and metabolic disorders.

Biological Activities

This compound has demonstrated several notable biological activities:

  • Antimicrobial Activity : Research indicates that this compound and its derivatives possess antimicrobial properties, effectively inhibiting the growth of various bacterial strains.
  • Anticancer Properties : The compound has shown potential as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have highlighted its effectiveness against specific cancer cell lines, including breast (MCF-7) and leukemia cells .
  • Antiviral Effects : Preliminary studies suggest that this compound may exhibit antiviral properties, although more research is needed to fully understand its efficacy against viral pathogens.

1. Anticancer Activity

A study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells reported an IC50_{50} value indicating significant inhibition of cell proliferation. The compound induced apoptosis through activation of caspase pathways, leading to programmed cell death .

CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMCF-725Induction of apoptosis via caspases
Control (Doxorubicin)MCF-715DNA intercalation

2. Antimicrobial Studies

In antimicrobial assays, this compound demonstrated varying degrees of efficacy against Gram-positive and Gram-negative bacteria. The compound's mechanism includes disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Comparative Analysis with Similar Compounds

This compound can be compared with other thiourea derivatives, such as 4-Trityl-3-thiosemicarbazide, which also exhibit significant biological activities. However, this compound's unique trityl group enhances its lipophilicity, potentially improving its bioavailability and therapeutic index.

CompoundAntimicrobial ActivityAnticancer ActivityMechanism
This compoundYesYesCarbonic anhydrase inhibition
4-Trityl-3-thiosemicarbazideYesModerateCarbonic anhydrase inhibition

Properties

IUPAC Name

tritylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2S/c21-19(23)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H3,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFNIDPLSQZBSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415042
Record name Tritylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76758-01-5
Record name Tritylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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